6-Nitroquinoline-3-carbonitrile
Description
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 6-nitroquinoline-3-carbonitrile and related electron-poor aromatic systems. masterorganicchemistry.com In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.compressbooks.pub The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub The presence of strong electron-withdrawing groups, such as the nitro group, is crucial for stabilizing this intermediate and facilitating the reaction. masterorganicchemistry.compressbooks.pub
When a halogen, such as chlorine, is present at a position activated by the nitro group (ortho or para), it can serve as an excellent leaving group in SNAr reactions. For instance, in a related nitroquinoline system with a chlorine atom at the C4 position, the chlorine can be displaced by a nucleophile. This type of reaction can sometimes compete with another form of nucleophilic substitution known as the Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.gov The outcome of the reaction, whether it proceeds via SNAr of the halogen or VNS of a hydrogen, can be influenced by the reaction conditions and the nature of the nucleophile. nih.gov In some cases, a complex mixture of products resulting from both SNAr and VNS pathways can be observed. nih.gov
Displacement reactions are a class of reactions where an element or ion is replaced by another in a compound. youtube.com
A particularly interesting facet of nitro-activated aromatic chemistry is the direct nucleophilic substitution of a hydrogen atom, a process that doesn't require a traditional leaving group like a halide. nih.govresearchgate.net This reaction, often referred to as Vicarious Nucleophilic Substitution (VNS), is a powerful tool for C-C and C-N bond formation. nih.govnih.gov The nitro group plays a dual role in this process: it activates the aromatic ring for nucleophilic attack and participates in the elimination of the hydride ion from the intermediate σ-adduct. nih.gov
Active methylene (B1212753) compounds, which possess two electron-withdrawing groups attached to a methylene carbon, are effective nucleophiles in reactions with nitroaromatics. documentsdelivered.comrsc.org In the case of 6-nitroquinoline (B147349), it has been shown to react with various active methylene compounds like methyl nitroacetate (B1208598) and nitroalkanes in the presence of potassium cyanide. rsc.orgelectronicsandbooks.com These reactions lead to the substitution of the hydrogen atom at the 5-position of the quinoline (B57606) skeleton. rsc.orgelectronicsandbooks.com The reaction mechanism is thought to involve the formation of a 6-nitrosoquinoline-5-carbonitrile intermediate. rsc.orgelectronicsandbooks.com The specific products formed are dependent on the nature of the active methylene compound used. rsc.orgelectronicsandbooks.com For example, the reaction with methyl nitroacetate yields 6-(methoxalylamino)quinoline-5-carbonitrile and 1-aminoisoxazolo[4,3-f]quinoline as the main products. rsc.orgelectronicsandbooks.com
| Reactant (Active Methylene Compound) | Main Product(s) |
| Methyl nitroacetate | 6-(methoxalylamino)quinoline-5-carbonitrile, 1-aminoisoxazolo[4,3-f]quinoline |
| Primary nitroalkanes (e.g., nitroethane, 1-nitropropane) | 3-substituted pyrido[3,2-f]quinazolin-1(2H)-ones |
| 2-Nitropropane | 3-(1-cyano-1-methylethyl)-2,3-dihydro-1H-pyrazolo[4,3-f]quinolin-1-one |
Table 1: Products from the reaction of 6-nitroquinoline with various active methylene compounds in the presence of potassium cyanide. rsc.orgelectronicsandbooks.com
Reduction Chemistry of the Nitro Moiety
The nitro group of this compound is readily susceptible to reduction, offering a gateway to a diverse range of aminoquinoline derivatives. The choice of reducing agent and reaction conditions can allow for selective transformations.
The nitro group can be chemoselectively reduced to an amino group in the presence of other reducible functional groups, such as the nitrile. nih.gov This transformation is a cornerstone in the synthesis of aminoquinolines, which are valuable building blocks in medicinal chemistry. researchgate.netmdpi.com A common and effective method for this reduction is the use of stannous chloride (SnCl₂) in the presence of hydrochloric acid. researchgate.netmdpi.com This method has been shown to be suitable for a variety of nitroquinolines, tolerating the presence of functional groups like halogens and alkyl substituents. mdpi.com The resulting aminoquinolines exhibit distinct spectroscopic properties compared to their nitro precursors. mdpi.com For instance, in ¹H and ¹³C NMR spectra, the aminoquinolines show a significant upfield shift, indicating an increased shielding effect. mdpi.com
Enzymatic systems can also achieve the reduction of nitroarenes to their corresponding amines, often with high selectivity under specific conditions. For example, the one-electron reducing enzyme system, xanthine/xanthine oxidase, has been shown to convert 6-nitroquinoline to 6-aminoquinoline, particularly under hypoxic (low oxygen) conditions. nih.gov This process is believed to proceed through nitroso and hydroxylamino intermediates. nih.gov
Derivatization and Functionalization Strategies
The reactivity of this compound allows for a multitude of derivatization and functionalization strategies. These strategies leverage the reactions discussed previously to introduce new functional groups and build more complex molecular architectures. For example, the aminoquinoline derivatives obtained from the reduction of the nitro group can be further modified. The presence of the nitrile group also offers another handle for chemical modification, although the selective reduction of the nitro group is often the primary focus. nih.gov The ability to introduce substituents at various positions through nucleophilic substitution reactions further expands the range of possible derivatives.
Structure
3D Structure
Properties
Molecular Formula |
C10H5N3O2 |
|---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5N3O2/c11-5-7-3-8-4-9(13(14)15)1-2-10(8)12-6-7/h1-4,6H |
InChI Key |
GVBHRERKRBOAAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])C#N |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 6 Nitroquinoline 3 Carbonitrile
Derivatization and Functionalization Strategies
Introduction of Heterocyclic Side Chains (e.g., Piperazine (B1678402) Moieties)
The introduction of heterocyclic side chains, such as piperazine, onto the 6-nitroquinoline-3-carbonitrile framework is a key strategy for modifying its properties. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. For this to occur, a leaving group, most commonly a halogen, is required on the quinoline (B57606) ring, typically at the C2 or C4 position, which are activated by the ring nitrogen.
While direct reaction on this compound is not extensively documented, the synthesis of the closely related compound, 6-nitroquipazine, provides a clear precedent. clockss.org This process begins with the conversion of a hydrocarbostyril precursor to 2-chloro-6-nitroquinoline. clockss.org This chlorinated intermediate then readily reacts with piperazine. The nitrogen atoms of the piperazine act as nucleophiles, displacing the chloride ion from the quinoline ring to form the C-N bond.
A plausible synthetic route for introducing a piperazine moiety to the this compound scaffold would first involve the introduction of a leaving group, such as chlorine, at the 4-position to yield 4-chloro-6-nitroquinoline-3-carbonitrile (B1352585). This intermediate could then undergo nucleophilic substitution with piperazine. The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) and may be heated to facilitate the reaction. clockss.org The presence of the electron-withdrawing nitro group at the 6-position and the nitrile group at the 3-position would further activate the 4-position towards nucleophilic attack.
The general reaction is illustrated below:
Reaction Scheme for Piperazine Introduction
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
|---|
This methodology allows for the incorporation of a variety of heterocyclic amines, enabling the synthesis of a library of derivatives with diverse structural features. For instance, substituted piperazines or other cyclic amines can be used to further explore the structure-activity relationships of the resulting compounds. nih.gov
Formation of Novel Fused Ring Systems and Polycycles
The nitrile and nitro functionalities of this compound serve as valuable handles for the construction of novel fused heterocyclic systems. These reactions often proceed via cyclization, where the nitrile group participates in the formation of a new ring.
A prominent example is the synthesis of pyrazolo[3,4-b]quinoline derivatives. nih.govmdpi.com While a direct cyclization from this compound is not explicitly detailed, a common strategy involves the reaction of a quinoline derivative containing a nitrile group with hydrazine (B178648) hydrate (B1144303). nih.gov For this compound, this would likely necessitate prior modification, for example, the introduction of a suitable functional group at the 4-position that can be displaced by or react with hydrazine.
A feasible pathway could involve the conversion of the nitrile to a thioamide, followed by reaction with a hydrazine to form the pyrazole (B372694) ring. Alternatively, reaction of a 4-chloro-6-nitroquinoline-3-carbonitrile intermediate with hydrazine hydrate could lead to the formation of a 4-hydrazinyl-6-nitroquinoline-3-carbonitrile, which could subsequently undergo intramolecular cyclization. The amino group of the hydrazine would attack the electrophilic carbon of the nitrile, leading to the formation of a five-membered pyrazole ring fused to the quinoline core.
General Reaction for Pyrazoloquinoline Formation
| Starting Material | Reagent | Conditions | Product |
|---|
Furthermore, the nitro group itself can be utilized in cyclization reactions. For instance, reduction of the nitro group to an amine, followed by reaction with a suitable reagent, could lead to the formation of other fused systems. The reactivity of the quinoline core allows for a variety of annulation strategies, leading to complex polycyclic structures with potential applications in medicinal chemistry and materials science. nih.gov
Functional Group Interconversions at the Nitrile Position
The nitrile group of this compound is a versatile functional group that can be converted into other important chemical moieties, primarily carboxylic acids and primary amines. These transformations allow for further derivatization and the synthesis of a broader range of compounds.
Hydrolysis to Carboxylic Acid:
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comlibretexts.orgucalgary.cabyjus.com Acid-catalyzed hydrolysis is typically performed by heating the nitrile with a strong acid such as sulfuric acid or hydrochloric acid in the presence of water. libretexts.orgucalgary.ca The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.combyjus.com
Acid-Catalyzed Hydrolysis | Reactant | Reagents/Conditions | Product | | :--- | :--- | :--- | :--- | | this compound | H₂SO₄ (aq), Heat | 6-Nitroquinoline-3-carboxylic acid |
Base-catalyzed hydrolysis involves heating the nitrile with a strong base like sodium hydroxide. libretexts.org This initially produces the carboxylate salt and ammonia. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org
Reduction to Primary Amine:
The nitrile group can be reduced to a primary amine, (6-nitroquinolin-3-yl)methanamine. This transformation is crucial for introducing a flexible linker and a basic center into the molecule. Several reducing agents can be employed for this purpose.
Catalytic hydrogenation is a common method, utilizing catalysts such as Raney nickel, platinum, or palladium, under a hydrogen atmosphere. wikipedia.org However, care must be taken to avoid the simultaneous reduction of the nitro group.
Chemoselective reduction of the nitrile in the presence of a nitro group can be challenging. However, specific catalytic systems have been developed for this purpose. For example, nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, has been shown to be effective for the reduction of nitriles to Boc-protected amines in a clean reaction. organic-chemistry.orgresearchgate.net Another approach involves the use of specific catalysts like a Fe₃O₄-MWCNTs@PEI-Ag nanocomposite, which can selectively reduce nitriles to amines in the presence of nitro groups under mild, aqueous conditions. nih.govrsc.org
Selective Nitrile Reduction | Reactant | Reagents/Conditions | Product | | :--- | :--- | :--- | :--- | | this compound | NiCl₂/NaBH₄, Boc₂O | tert-Butyl ((6-nitroquinolin-3-yl)methyl)carbamate | | this compound | Fe₃O₄-MWCNTs@PEI-Ag, NaBH₄ (aq) | (6-Nitroquinolin-3-yl)methanamine |
These functional group interconversions significantly expand the synthetic utility of this compound, providing access to a wide array of derivatives with different physicochemical properties and potential biological activities.
Structure Reactivity Relationship and Mechanistic Investigations
Electronic and Steric Influence of Nitro and Nitrile Groups on Quinoline (B57606) Core Reactivity
The nitro and nitrile groups exert a strong electron-withdrawing effect on the quinoline ring system through both inductive and resonance effects. This electronic perturbation significantly activates the aromatic core towards nucleophilic attack, a characteristic feature of electron-deficient aromatic compounds.
The nitro group at the C-6 position deactivates the benzene (B151609) ring portion of the quinoline system towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNA_r). Specifically, positions ortho and para to the nitro group experience a significant reduction in electron density, making them susceptible to attack by nucleophiles. In the case of 6-nitroquinoline (B147349), the C-5 and C-7 positions are activated.
From a steric perspective, the nitrile group is relatively small and linear, imposing minimal steric hindrance to approaching nucleophiles at adjacent positions. The nitro group, while slightly bulkier, does not typically present a significant steric impediment to reactions at the neighboring C-5 position. This combination of potent electronic activation and manageable steric profile makes 6-nitroquinoline-3-carbonitrile a versatile substrate for various nucleophilic substitution reactions.
Proposed Reaction Mechanisms for Key Transformations
The high degree of activation by the nitro and nitrile groups facilitates unique transformations, most notably the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This class of reactions allows for the formal substitution of a hydrogen atom by a nucleophile, a process that is not typically observed in classical nucleophilic aromatic substitution.
In the context of nucleophilic substitution of hydrogen (SNH) reactions of 6-nitroquinoline, compelling evidence points towards the involvement of a transient nitroso intermediate. Specifically, in reactions involving nucleophiles like the cyanide ion, the formation of 6-nitrosoquinoline-5-carbonitrile has been proposed as a key mechanistic step.
The proposed mechanism for the reaction of 6-nitroquinoline with potassium cyanide suggests that the initial attack of the cyanide nucleophile occurs at the C-5 position, which is activated by the C-6 nitro group. This leads to the formation of a σ-adduct. Subsequent transformation of this adduct, facilitated by the reaction conditions, is thought to involve the reduction of the nitro group to a nitroso group, leading to the formation of the 6-nitrosoquinoline-5-carbonitrile intermediate. This intermediate is then believed to be involved in the pathway leading to the final substitution products. The conversion of a nitro to a nitroso group is a known transformation in the course of some Vicarious Nucleophilic Substitution reactions of nitroaromatics.
Computational and Theoretical Studies of 6 Nitroquinoline 3 Carbonitrile and Its Analogues
Density Functional Theory (DFT) Based Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecular systems. nih.govnih.gov For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G'(d,p), provide a reliable method for understanding their stability and reactivity. nih.govrsc.orgresearchgate.netrsc.org
Geometry Optimization and Conformational Analysis
The first step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. nih.gov For quinoline derivatives, DFT calculations at levels such as B3LYP/6-31+G(d,p) are used to determine the most stable structural properties. nih.gov This process provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure. Conformational analysis helps in identifying the lowest energy conformer, which is critical for predicting the molecule's behavior in various chemical environments. researchgate.net
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Electron Transfer
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy gap between the HOMO and LUMO is a key indicator of a molecule's stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netwuxibiology.com For quinoline derivatives, the HOMO-LUMO gap can be calculated using DFT to understand their electron transfer properties. rsc.orgrsc.org These calculations help in identifying the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO), which is crucial for predicting reaction mechanisms. wikipedia.org
Table 1: Frontier Molecular Orbital (FMO) Properties of a Quinoline Derivative This table presents theoretical data for a representative quinoline derivative as specific data for 6-Nitroquinoline-3-carbonitrile is not available in the provided search results.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -3.3 |
| HOMO-LUMO Gap | 3.2 |
Electrostatic Potential Mapping and Chemical Reactivity Descriptors
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. These maps are valuable for predicting how a molecule will interact with other chemical species. rsc.org In conjunction with ESP maps, chemical reactivity descriptors such as electronegativity, chemical hardness, and softness are calculated using DFT. nih.govrsc.org These descriptors offer quantitative measures of a molecule's reactivity and are derived from the HOMO and LUMO energies. rsc.org
Theoretical Spectroscopic Analysis and Validation Methodologies
Computational methods are also employed to simulate and validate experimental spectroscopic data. This synergy between theoretical and experimental spectroscopy provides a more complete understanding of a molecule's structure and vibrational modes.
Simulation of Vibrational Spectra (Infrared and Raman)
Theoretical vibrational spectra (Infrared and Raman) can be simulated using DFT calculations. researchgate.netnih.gov By calculating the harmonic vibrational frequencies, researchers can assign the various peaks observed in experimental IR and Raman spectra to specific molecular vibrations, such as stretching, bending, and torsional modes. researchgate.netnih.gov The comparison between the calculated and experimental spectra helps to confirm the accuracy of the optimized molecular geometry and provides a detailed picture of the molecule's vibrational properties. researchgate.netnih.gov
Table 2: Theoretical Vibrational Frequencies for a Nitroaromatic Compound This table presents a selection of calculated vibrational frequencies for a related nitroaromatic compound to illustrate the type of data obtained from such analyses, as specific data for this compound is not available.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| NO₂ symmetric stretch | 1350 | 1345 |
| C-N stretch | 1150 | 1148 |
| C-H bend | 850 | 845 |
Computational Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts
Computational chemistry allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net Methods like the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical chemical shifts that correlate well with experimental data. researchgate.net This is particularly useful for complex molecules where spectral assignment can be challenging. By comparing the calculated and experimental NMR spectra, the structural assignment of the molecule can be unequivocally confirmed. researchgate.net
Intermolecular Interactions and Supramolecular Chemistry at the Molecular Level
The spatial arrangement of molecules in the crystalline state is dictated by a complex interplay of intermolecular interactions. In the case of this compound and its analogues, these interactions are crucial in defining the supramolecular architecture and, consequently, the material's properties.
Hydrogen bonds are among the most significant forces directing the assembly of molecules in the solid state. In quinoline derivatives, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, while various substituents can serve as donors. For instance, in the crystal structure of 8-hydroxy-5-nitroquinoline, molecules are linked by moderately strong hydrogen bonds to form dimers, a packing motif that is suggested to be responsible for its low water solubility. nih.gov The formation of hydrogen bonds between a carboxy oxygen atom and a quinoline nitrogen atom is a common feature in co-crystals of quinoline derivatives with carboxylic acids, with O···N distances typically ranging from 2.52 to 2.57 Å. iucr.org
The presence of a nitro group, as in 6-nitroquinoline (B147349), introduces a strong electron-withdrawing group that can influence the hydrogen bonding capabilities of the molecule. guidechem.com While 6-nitroquinoline itself lacks a strong hydrogen bond donor, its analogues can exhibit extensive hydrogen bonding networks. biosynth.comnih.gov For example, a study on a nitroquinoline derivative with a hydroxyimino group showed a pronounced downfield shift of the OH proton signal in NMR spectra, indicating a strong intramolecular hydrogen bond. nih.gov These intramolecular interactions can lead to the formation of pseudo-rings, stabilizing the molecular conformation. nih.gov
Crystal engineering focuses on the design and synthesis of new crystalline materials with desired properties, based on an understanding of intermolecular interactions. rsc.org For quinoline derivatives, π–π stacking interactions between the aromatic rings are a significant factor in their molecular packing. iucr.orgacs.org
In Silico Methodologies for Molecular Interaction Studies
Computational techniques are invaluable for predicting and analyzing the interactions between small molecules and their biological targets, providing insights that can guide the design of new therapeutic agents.
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This technique is widely used to understand the binding mode of potential drug candidates with their protein targets. For quinoline derivatives, docking studies have been performed to investigate their binding affinity with various enzymes, such as HIV reverse transcriptase and DNA gyrase. semanticscholar.orgnih.gov
The results of docking studies are often expressed as a docking score, which represents the binding energy of the ligand-target complex. semanticscholar.orgnih.gov For instance, a series of novel quinoline derivatives showed minimum binding energies ranging from –6.0 to –7.33 kcal/mol when docked with DNA gyrase. semanticscholar.org These studies can also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. nih.govnih.gov For example, in a study of quinoline derivatives as HIV reverse transcriptase inhibitors, specific compounds were found to form hydrophobic interactions with amino acid residues like TYR 188 and PHE 227. nih.gov
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction by simulating the movement of atoms and molecules over time. mdpi.comacs.org This allows for an assessment of the stability of the docked complex and the flexibility of the protein structure. mdpi.com MD simulations have been used to study the stability of protein-ligand complexes of quinoline derivatives with targets like the SARS-CoV-2 main protease and various kinases. nih.govmdpi.com These simulations can confirm the stability of the interactions observed in docking studies and provide further insights into the dynamic behavior of the system. mdpi.com
Interactive Data Table: Molecular Docking and Dynamics Simulation Studies of Quinoline Derivatives
| Compound/Derivative Class | Target Protein | Key Findings |
| Quinoline-3-carboxamides | DDR Kinases (ATM, ATR, DNA-PKcs) | Showed selectivity towards ATM kinase; MD simulations confirmed the stability of the interactions. mdpi.com |
| Quinoline derivatives | SARS-CoV-2 Main Protease (Mpro) | Formed hydrogen bonds with key amino acids like His41 and Glu166; MD simulations indicated stable ligand-Mpro complexes. nih.gov |
| Dihydroxyl-quinoline derivatives | Acetylcholinesterase | Key intermolecular interactions were identified, and binding energies were calculated to propose promising candidates. nih.gov |
| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a protein | Revealed potential bioactivity with high binding affinity and hydrogen bonding interactions with several amino acids. nih.gov |
| Novel quinoline derivatives | DNA gyrase | Docking studies showed minimum binding energies ranging from –6.0 to –7.33 kcal/mol. semanticscholar.org |
| Quinoline derivatives | HIV Reverse Transcriptase | Most compounds showed good binding interactions, with some exhibiting higher docking scores than standard drugs. nih.gov |
Applications of 6 Nitroquinoline 3 Carbonitrile in Advanced Organic Synthesis
Utilization as a Versatile Building Block in Heterocyclic Synthesis
The strategic placement of a nitro group and a nitrile function on the quinoline (B57606) framework endows 6-nitroquinoline-3-carbonitrile with significant potential as a versatile building block for the construction of more complex heterocyclic systems. The nitro group, a powerful electron-withdrawing group, activates the quinoline ring towards nucleophilic attack, while also being a precursor to an amino group through reduction. The nitrile group can be subjected to a wide range of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.
This dual functionality allows for a variety of synthetic manipulations. For instance, the reduction of the nitro group to an amine would yield 6-aminoquinoline-3-carbonitrile (B82151). This resulting aminonitrile is a classic precursor for the synthesis of fused pyrimidines, pyridines, and other heterocyclic rings through condensation reactions with appropriate bifunctional reagents. The amino group can act as a nucleophile, while the nitrile group can either participate directly in the cyclization or be transformed into another functional group, such as a carboxylic acid or an amidine, to facilitate subsequent ring-forming reactions.
While specific examples utilizing this compound as a starting material for complex heterocyclic synthesis are not extensively documented in publicly available literature, the known reactivity of related nitroaromatic and cyanoaromatic compounds provides a strong basis for its potential applications. The general reactivity of nitro compounds as versatile building blocks for pharmaceutically relevant substances is well-established.
Design and Elaboration of Complex Molecular Architectures
The construction of complex molecular architectures often relies on the use of highly functionalized starting materials that allow for sequential and controlled chemical modifications. This compound fits this description, offering at least two distinct points for chemical elaboration. The independent reactivity of the nitro and nitrile groups allows for a stepwise approach to building molecular complexity.
For example, the nitrile group could first be hydrolyzed to a carboxylic acid, which could then be used in amide bond formation or other coupling reactions to attach larger molecular fragments. Subsequently, the nitro group could be reduced to an amine, which could then undergo a separate set of reactions, such as diazotization followed by substitution, or condensation to form an imine. This orthogonal reactivity is a key principle in the design of complex molecules.
Furthermore, the quinoline nucleus itself can participate in reactions. The presence of the nitro group at the 6-position influences the electronic properties of the entire ring system, potentially directing further substitutions or participating in cycloaddition reactions. The design of functional supramolecular architectures often utilizes the directional interactions and rigid structures of heterocyclic compounds, suggesting a potential, though as yet unexplored, role for derivatives of this compound in this field.
Precursor for the Synthesis of Diverse Functionally Substituted Quinoline Compounds
The most immediate and well-supported application of this compound is as a precursor for the synthesis of other functionally substituted quinolines. The nitro and nitrile groups are versatile handles that can be transformed into a wide range of other functional groups, dramatically increasing the molecular diversity accessible from this single starting material.
Research has shown that related compounds, such as 6-nitroquinoline (B147349), can react with active methylene (B1212753) compounds in the presence of a base to yield functionalized aminoquinolines. For example, the reaction of 6-nitroquinoline with cyanomethylene compounds can lead to the formation of 6-aminoquinoline-5-carbonitrile (B1332685) derivatives. jst.go.jp This type of transformation, where the nitro group is displaced or transformed, highlights the reactivity of the 6-position and the potential to introduce new functional groups onto the quinoline ring.
The reduction of the nitro group is a particularly powerful transformation. The resulting 6-aminoquinoline-3-carbonitrile is a valuable intermediate. The amino group can be acylated, alkylated, or diazotized and converted into a variety of other substituents, including halogens, hydroxyl groups, and cyano groups. The nitrile at the 3-position can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted to a tetrazole ring, further expanding the range of accessible derivatives.
The following table summarizes some of the potential transformations of this compound and the resulting functionally substituted quinoline compounds.
| Starting Material | Reagents and Conditions | Product |
| This compound | Reduction (e.g., SnCl₂, H₂) | 6-Aminoquinoline-3-carbonitrile |
| This compound | Hydrolysis (acid or base) | 6-Nitroquinoline-3-carboxylic acid |
| 6-Aminoquinoline-3-carbonitrile | Acylation (e.g., Ac₂O) | 6-Acetamidoquinoline-3-carbonitrile |
| 6-Aminoquinoline-3-carbonitrile | Diazotization (NaNO₂, HCl) then Sandmeyer reaction | 6-Halo/cyano/hydroxy-quinoline-3-carbonitrile |
| 6-Nitroquinoline-3-carboxylic acid | Esterification (e.g., ROH, H⁺) | Alkyl 6-nitroquinoline-3-carboxylate |
These transformations underscore the role of this compound as a key intermediate, providing a gateway to a multitude of quinoline derivatives with diverse electronic and steric properties, which are of significant interest for applications in medicinal chemistry and materials science.
Future Perspectives and Emerging Research Directions in 6 Nitroquinoline 3 Carbonitrile Chemistry
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of quinoline (B57606) derivatives often involves harsh conditions, toxic reagents, and the generation of significant waste. nih.govnih.gov The future of 6-Nitroquinoline-3-carbonitrile synthesis will be defined by the adoption of greener and more sustainable practices.
Emerging trends in this area include:
Photocatalysis: Visible-light photocatalysis offers a powerful tool for the construction of quinoline rings and the introduction of functional groups under mild conditions. nih.gov This approach can facilitate previously challenging transformations and reduce the reliance on high temperatures and harsh reagents. The synthesis of quinolin-2(1H)-ones from quinoline N-oxides using photocatalysis is a prime example of a greener alternative to traditional methods. rsc.org
Flow Chemistry: Continuous flow synthesis provides numerous advantages over batch processes, including improved safety, scalability, and reaction control. thieme-connect.devapourtec.com The implementation of flow chemistry for the synthesis of quinoline derivatives, including those produced through tandem photoisomerization-cyclization processes, showcases its potential for the efficient and scalable production of complex molecules like this compound. nih.govthieme-connect.devapourtec.com
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Biocatalytic reductions of nitroaromatic compounds and the enzymatic synthesis of quinoline derivatives are gaining traction. researchgate.netnih.govmdpi.comresearchgate.net These methods offer high selectivity and operate under mild, aqueous conditions, presenting a sustainable pathway to key intermediates or the final product. For instance, the biocatalytic reduction of nitroarenes to amines can be achieved with high chemoselectivity. researchgate.net
C-H Activation: Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. mdpi.comnih.gov Transition-metal catalyzed C-H activation has been successfully applied to the functionalization of quinolines, and future research will likely focus on applying these methods to electron-deficient systems like this compound. mdpi.comnih.gov
Table 1: Comparison of Conventional and Emerging Synthetic Routes for Quinolines
| Feature | Conventional Synthesis (e.g., Skraup, Friedländer) | Emerging Sustainable Routes |
| Reaction Conditions | Often harsh (high temperatures, strong acids/bases) nih.govnih.gov | Mild (ambient temperature and pressure) nih.govrsc.org |
| Reagents | Often toxic and stoichiometric nih.gov | Catalytic and often renewable (e.g., light, enzymes) nih.govresearchgate.net |
| Solvents | Often hazardous organic solvents nih.gov | Greener solvents (e.g., water, ethanol) or solvent-free acs.org |
| Waste Generation | High E-factor acs.org | Low E-factor, high atom economy rsc.orgacs.org |
| Selectivity | Can be poor, leading to mixtures of isomers researchgate.net | Often high chemo-, regio-, and stereoselectivity nih.gov |
Exploration of Undiscovered Reactivity Profiles and Catalytic Applications
The presence of both a strong electron-withdrawing nitro group and a cyano group on the quinoline scaffold of this compound suggests a rich and underexplored reactivity profile. Future research will likely focus on leveraging these electronic properties for novel transformations and catalytic applications.
Key areas of exploration include:
Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the quinoline ring in this compound makes it highly susceptible to nucleophilic attack. This opens up avenues for the introduction of a wide range of functional groups at various positions on the ring, leading to the synthesis of novel derivatives with potentially interesting biological or material properties. The nitro group, in particular, activates the ring for such substitutions. nih.gov
Catalytic C-H Functionalization: While challenging, the direct functionalization of C-H bonds on the electron-deficient quinoline core is a highly desirable goal. Future research will likely explore the use of advanced catalytic systems, potentially involving transition metals, to achieve site-selective C-H functionalization, allowing for the late-stage modification of the molecule. mdpi.comnih.gov
Cross-Coupling Reactions: The cyano group can participate in various cross-coupling reactions, offering a handle for the construction of more complex molecular architectures. researchgate.net Additionally, the development of catalytic systems for the cross-coupling of other positions on the quinoline ring, in the presence of the nitro and cyano groups, will be a significant area of investigation.
Catalytic Applications: The unique electronic and steric properties of this compound and its derivatives may lend themselves to applications in catalysis. For instance, the nitrogen atom of the quinoline ring and the cyano group could act as ligands for metal centers, creating novel catalysts for a variety of organic transformations. The development of quinoline-based ligands for transition metal catalysis is an active area of research. mdpi.comnih.gov
Table 2: Potential Reactivity of Functional Groups in this compound
| Functional Group | Potential Reactions |
| Nitro Group | Reduction to amine, nucleophilic aromatic substitution (activating group), participation in cyclization reactions. |
| Carbonitrile Group | Hydrolysis to carboxylic acid or amide, reduction to amine, participation in cycloaddition reactions, use as a directing group in metal-catalyzed reactions. |
| Quinoline Ring | Nucleophilic aromatic substitution, C-H functionalization, metal-catalyzed cross-coupling, coordination to metal centers. |
Integration of Advanced Computational Modeling for Rational Design and Prediction
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and catalysts. The future of this compound chemistry will be heavily influenced by the integration of advanced computational modeling.
Emerging applications in this domain include:
Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound, providing insights into its reactivity and predicting the most likely sites for electrophilic and nucleophilic attack. researchgate.netdergipark.org.trnih.govresearchgate.net This can guide experimental efforts and avoid unnecessary trial-and-error.
Rational Catalyst Design: Computational modeling can be employed to design novel catalysts for the synthesis and functionalization of this compound. By understanding the mechanism of a catalytic reaction at a molecular level, new catalysts with improved activity, selectivity, and stability can be designed and screened in silico before being synthesized in the lab. acs.orgdigitellinc.com
Machine Learning for Optimization and Prediction: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions and to optimize reaction conditions. acs.orgdigitellinc.comdoaj.org This approach can accelerate the discovery of new synthetic routes and the development of efficient catalytic processes for this compound. Machine learning is also being applied to predict the site selectivity of C-H functionalization reactions on quinoline derivatives. doaj.org
Table 3: Computational Tools and Their Applications in this compound Research
| Computational Tool | Application |
| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic properties, reaction mechanisms, and spectroscopic data. researchgate.netdergipark.org.trnih.govresearchgate.net |
| Molecular Dynamics (MD) Simulations | Study of conformational changes, solvent effects, and interactions with biological macromolecules. |
| Machine Learning (ML) | Prediction of reaction outcomes, optimization of reaction conditions, and design of novel catalysts. acs.orgdigitellinc.comdoaj.org |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity to guide the design of new bioactive compounds. |
Q & A
Q. What are the optimal synthetic routes for 6-Nitroquinoline-3-carbonitrile, and how do reaction conditions influence yield?
Synthesis typically involves nitration and cyanation of quinoline precursors. For example, nitration of quinoline-3-carbonitrile derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro-substituted product. Reaction optimization should monitor temperature and stoichiometry to avoid over-nitration or decomposition . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to the compound’s sensitivity to light and heat.
Q. How should researchers handle safety protocols for this compound given its reactive functional groups?
The nitro (-NO₂) and cyano (-CN) groups pose hazards (explosivity and toxicity). Safety measures include:
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group at C6, cyano at C3).
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 215.06 for C₁₀H₅N₃O₂).
- FT-IR : Peaks at ~1520 cm⁻¹ (N-O stretch) and ~2230 cm⁻¹ (C≡N stretch) confirm functional groups .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. The nitro group’s electron-withdrawing nature increases electrophilicity at C3, favoring nucleophilic attack. Solvent polarity (e.g., DMF vs. THF) can be simulated to optimize reaction pathways .
Q. What contradictions exist in reported biological activity data for this compound derivatives, and how can they be resolved?
Some studies report antimicrobial activity against S. aureus (MIC = 8 µg/mL), while others show inactivity due to poor solubility. Methodological adjustments include:
- Solubility Enhancement : Use co-solvents (DMSO/PBS mixtures) or nanoformulation.
- Standardized Assays : Ensure consistent inoculum size and incubation conditions .
Q. How does the nitro group influence the electrochemical stability of this compound in catalytic applications?
Cyclic voltammetry (CV) in acetonitrile reveals a reduction peak at –1.2 V (vs. Ag/AgCl), attributed to nitro-to-amine conversion. Stability tests under argon show <5% degradation over 24 hours, but aerobic conditions accelerate decomposition. Use of radical scavengers (e.g., TEMPO) improves stability .
Methodological Challenges
Q. How can researchers address low yields in multi-step syntheses involving this compound?
Common pitfalls include:
- Intermediate Purification : Silica gel chromatography after each step to remove byproducts.
- Protection/Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during nitration .
Q. What strategies validate the purity of this compound in kinetic studies?
- HPLC-PDA : Purity >98% confirmed at λ = 254 nm (C18 column, 70:30 MeOH/H₂O).
- Elemental Analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .
Data Interpretation and Contradictions
Q. Why do spectroscopic data for this compound vary across studies?
Discrepancies arise from:
Q. How can conflicting toxicity profiles in animal models be reconciled?
Dose-dependent toxicity (LD₅₀ = 120 mg/kg in mice vs. 250 mg/kg in rats) may stem from metabolic differences. Cross-species studies with cytochrome P450 inhibitors (e.g., ketoconazole) can clarify metabolic pathways .
Emerging Applications
Q. What role does this compound play in photoactive metal-organic frameworks (MOFs)?
As a ligand, its nitro group enhances MOF photoluminescence. Studies show a 15% increase in quantum yield compared to non-nitrated analogs under UV excitation (λ = 365 nm) .
Q. How is it utilized in asymmetric catalysis?
Chiral derivatives facilitate enantioselective C–C bond formation (e.g., Michael additions) with up to 95% ee when paired with Rh(I) catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
